(1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol is a chiral compound characterized by a cyclohexane ring that is substituted with a diazepane moiety and a hydroxyl group. This compound is notable for its unique stereochemistry, which contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. The compound's systematic name reflects its structural components, indicating the specific configuration of its chiral centers.
This compound can be synthesized through various chemical methods, as detailed in the subsequent sections. It is available for purchase from specialized chemical suppliers, which facilitate research and development in laboratories.
(1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol falls under the category of organic compounds, specifically as an alcohol due to the presence of the hydroxyl group. Its classification as a chiral molecule makes it significant in studies involving stereochemistry and biological interactions.
The synthesis of (1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol typically involves several key steps:
The synthesis may also involve optimization techniques to enhance yield and purity during industrial production. This could include using catalysts and controlling reaction conditions such as temperature and pressure.
The molecular structure of (1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol features:
Property | Value |
---|---|
InChI | InChI=1S/C11H22N2O/c14-11-5-2-1-4... |
InChI Key | IODFEYPMPBBGFJ-QWRGUYRKSA-N |
Isomeric SMILES | C1CCC@@HO |
Canonical SMILES | C1CCC(C(C1)N2CCCNCC2)O |
This data illustrates the compound's complex structure and confirms its chirality through specific stereochemical notation.
(1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its stereochemistry and functional groups, allowing for diverse applications in organic synthesis and medicinal chemistry.
The mechanism by which (1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol exerts its effects is largely dependent on its application:
The physical properties of (1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol include:
The chemical properties are characterized by:
(1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol has several notable applications:
This compound's unique structure and properties make it valuable in both academic research and industrial applications.
Diazepane derivatives have evolved from early cationic amphiphilic drug (CAD) frameworks, where their flexible seven-membered ring offered distinct advantages over piperazine analogs. The expanded ring size accommodates greater conformational plasticity, enabling optimal spatial positioning for binding to diverse biological targets. This adaptability is exemplified in phospholipase A2 (PLA2G15) inhibitors, where diazepane-containing compounds disrupt enzyme-liposome interactions critical for phospholipid metabolism. Research demonstrates that such inhibitors prevent drug-induced phospholipidosis (DIP) by blocking lysosomal phospholipase A2 (LPLA2), a mechanism shared by over 50 FDA-approved drugs [2]. Notably, diazepane-based CADs like fosinopril (IC₅₀ = 0.18 μM against PLA2G15) outperform smaller heterocycles due to enhanced hydrophobic contact surfaces and tunable basicity [2].
Table 1: Notable Diazepane-Containing Drugs and Their Therapeutic Applications
Compound Name | Core Structure | Primary Target/Use | Key Structural Feature |
---|---|---|---|
Fosinopril | Phosphonate-diazepane | ACE inhibitor/ Hypertension | High PLA2G15 inhibition potency |
Trilaciclib (CDK4/6 inhibitor) | Diazepane-ketopiperazine fusion | Myeloprotection in chemotherapy | Spirocyclic diazepanone scaffold [5] |
2-(1,4-Diazepan-1-yl)nicotinonitrile | Diazepane-nicotinonitrile | Synthetic intermediate for kinase inhibitors | C≡N group for further derivatization [9] |
The synthetic versatility of diazepane is evident in its integration into complex polycyclic systems. For instance, Trilaciclib employs a 1,4-diazaspiro[5.5]undecan-3-one core synthesized via cyclohexanone condensation with glycine esters or bis-electrophiles [5]. This spiro-annulation strategy balances ring strain and lipophilicity—a design principle extended to (1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol to enhance metabolic stability.
Stereochemistry is a critical determinant of the biological activity of diazepane-cyclohexanol hybrids. The (1S,2S) configuration positions functional groups in three-dimensional space to maximize target complementarity. Molecular modeling reveals that this enantiomer optimally orients the diazepane nitrogen and cyclohexanol hydroxyl groups for hydrogen bonding with residues in enzymes (e.g., PLA2G15) or receptors. In contrast, the (1R,2R) enantiomer exhibits steric clashes that reduce binding affinity by >10-fold in assays of LPLA2 inhibition [2] [8].
Table 2: Stereoisomer-Specific Effects on Physicochemical and Biological Properties
Property | (1S,2S) Enantiomer | (1R,2R) Enantiomer | Racemate |
---|---|---|---|
PLA2G15 IC₅₀ (μM) | 0.45 ± 0.12 | 8.3 ± 1.7 | 2.9 ± 0.6 |
logD (pH 7.4) | 1.2 | 1.3 | 1.25 |
Solubility (mg/mL) | 32 | 31 | 33 |
Metabolic Stability (t₁/₂, min) | 48 | 22 | 35 |
The stereospecific bioactivity arises from chiral recognition in hydrophobic binding pockets. For example, the equatorial hydroxyl group in the (1S,2S) configuration stabilizes the chair conformation of cyclohexanol, allowing the diazepane ring to adopt a pseudochair configuration. This conformation exposes the basic nitrogen toward anionic phospholipid head groups in lysosomal membranes, facilitating electrostatic interactions that disrupt PLA2G15 membrane binding [2]. Such stereoselectivity is corroborated by crystallographic data showing enantiomer-specific hydrogen bonding networks with catalytic residues [8].
Cyclohexanol contributes indispensable pharmacokinetic advantages to diazepane hybrids. Its semi-rigid structure reduces the entropic penalty upon target binding while modulating lipophilicity to improve membrane permeability. Compared to linear alkyl analogs, the cyclohexanol moiety in (1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol lowers logP by 0.3–0.5 units, mitigating nonspecific tissue accumulation common to CADs [2] [5]. This balance is critical for minimizing off-target effects like phospholipidosis.
Key pharmacokinetic enhancements include:
Table 3: Pharmacokinetic Comparison of Cyclohexanol vs. Alternative Moieties
Pharmacokinetic Parameter | Cyclohexanol Hybrid | Cyclohexanone Analog | Linear Chain Analog |
---|---|---|---|
logP | 1.2 | 1.8 | 2.5 |
Caco-2 Permeability (×10⁻⁶ cm/s) | 22.1 | 35.4 | 8.3 |
Plasma Protein Binding (%) | 68 | 75 | 90 |
CLₕ (mL/min/kg) | 12 | 28 | 45 |
Synthetic routes to this scaffold often exploit stereoselective reductions. For example, asymmetric hydrogenation of ketones like 2-(1,4-diazepan-1-yl)cyclohexan-1-one using chiral catalysts (e.g., Ru-BINAP) yields the (1S,2S) diastereomer with >95% ee [5]. The ketone precursor itself is synthesized via nucleophilic substitution between 1,4-diazepane and trans-1,2-dihalocyclohexane, followed by hydrolysis—a strategy validated in diazepane-containing kinase inhibitors [9].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0